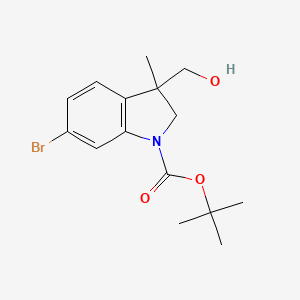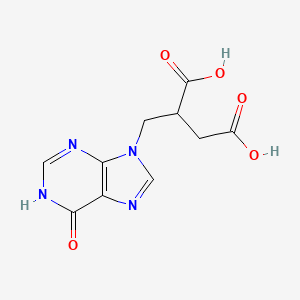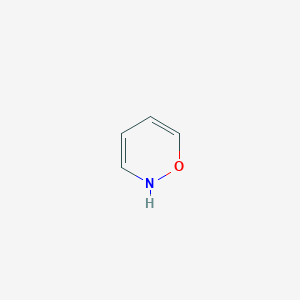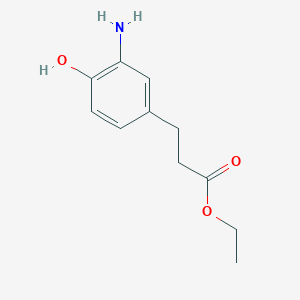
Ethyl 3-(3-amino-4-hydroxyphenyl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(3-amino-4-hydroxyphenyl)propanoate is an organic compound with the molecular formula C11H15NO3 It is a derivative of propanoic acid and features both amino and hydroxy functional groups on the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 3-(3-amino-4-hydroxyphenyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 3-(3-amino-4-hydroxyphenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
化学反应分析
Types of Reactions
Ethyl 3-(3-amino-4-hydroxyphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like thionyl chloride (SOCl2) for converting the amino group to a halide.
Major Products Formed
Oxidation: Formation of 3-(3-amino-4-oxophenyl)propanoate.
Reduction: Formation of 3-(3-amino-4-hydroxyphenyl)propanoate.
Substitution: Formation of 3-(3-chloro-4-hydroxyphenyl)propanoate.
科学研究应用
Ethyl 3-(3-amino-4-hydroxyphenyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of Ethyl 3-(3-amino-4-hydroxyphenyl)propanoate involves its interaction with specific molecular targets. The amino and hydroxy groups on the phenyl ring allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of these biological targets, leading to various pharmacological effects.
相似化合物的比较
Ethyl 3-(3-amino-4-hydroxyphenyl)propanoate can be compared with other similar compounds, such as:
Ethyl 3-(4-hydroxyphenyl)propanoate: Lacks the amino group, which may result in different reactivity and biological activity.
Ethyl 3-(3-amino-4-methoxyphenyl)propanoate: Contains a methoxy group instead of a hydroxy group, which can affect its chemical properties and interactions.
Ethyl 3-(3-nitro-4-hydroxyphenyl)propanoate: The nitro group can be reduced to an amino group, making it a precursor to this compound.
These comparisons highlight the unique features of this compound, such as its specific functional groups and their influence on its chemical and biological properties.
属性
分子式 |
C11H15NO3 |
|---|---|
分子量 |
209.24 g/mol |
IUPAC 名称 |
ethyl 3-(3-amino-4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C11H15NO3/c1-2-15-11(14)6-4-8-3-5-10(13)9(12)7-8/h3,5,7,13H,2,4,6,12H2,1H3 |
InChI 键 |
KMALPPAZGHLSLT-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CCC1=CC(=C(C=C1)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




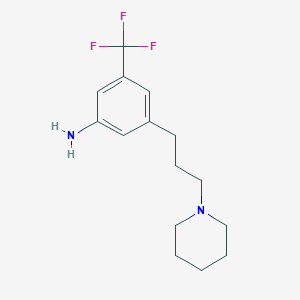
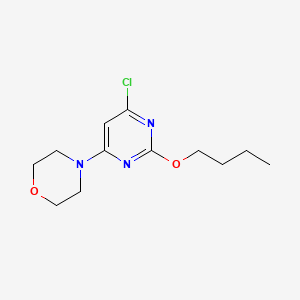
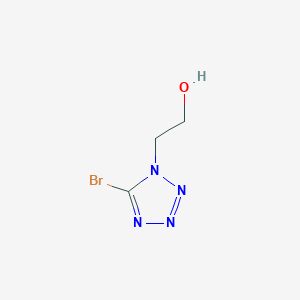
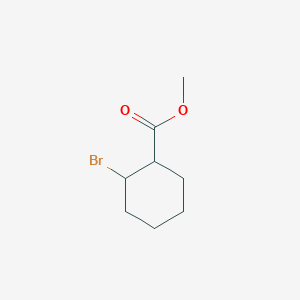
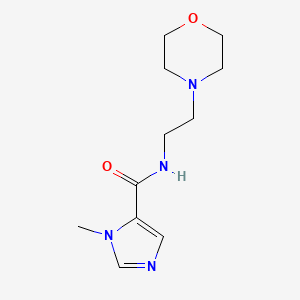
![1-Methylindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B8389584.png)
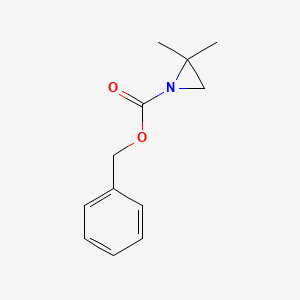
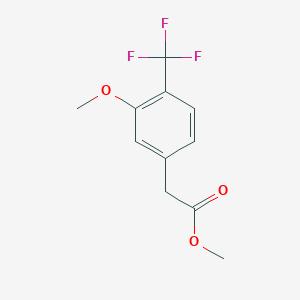
![(S)-1-(7-fluoro-1H-benzo[d]imidazol-2-yl)ethanamine](/img/structure/B8389617.png)
